![molecular formula C20H26BNO5 B2970016 3,4-Dimethoxy-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine CAS No. 1300645-77-5](/img/structure/B2970016.png)
3,4-Dimethoxy-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom . It also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is often used in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction . The presence of methoxy groups (-OCH3) suggests that this compound might have increased solubility in organic solvents .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring and the boronic ester group would likely be planar, while the methoxy groups could add some degree of three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the pyridine ring and the boronic ester group. The pyridine ring is electron-deficient and can participate in electrophilic substitution reactions . The boronic ester group can undergo reactions with organometallic reagents in the presence of a transition metal catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups might increase its solubility in organic solvents . The exact properties would need to be determined experimentally.科学的研究の応用
Boronic Esters in Research
Boronic esters, like the one featured in the mentioned compound through the "tetramethyl-1,3,2-dioxaborolan-2-yl" group, are widely utilized in organic synthesis and medicinal chemistry. They play a crucial role in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction is instrumental in synthesizing various complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials (Huang et al., 2021).
Pyridine Derivatives in Research
Pyridine derivatives are essential in chemical research due to their broad range of biological activities and applications in medicinal chemistry. They serve as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For example, pyridine-based ligands are used in metal catalysis, facilitating various chemical transformations important for synthetic efficiency and selectivity (Singh & Lesher, 1991).
Applications in Polymer Science
Compounds containing pyridine and boronic ester functionalities are also explored in the development of novel polymeric materials. These materials can exhibit unique properties such as thermal stability, mechanical strength, and chemical resistance, making them suitable for high-performance applications. For instance, polyimides derived from pyridine-containing dianhydrides and diamines show excellent thermal stability and mechanical properties, useful in aerospace, electronics, and coatings industries (Wang et al., 2006).
作用機序
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety measures. This might include wearing protective clothing and eye protection, and ensuring good ventilation . The specific hazards would depend on the properties of the compound, such as its toxicity and reactivity .
将来の方向性
特性
IUPAC Name |
3,4-dimethoxy-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BNO5/c1-19(2)20(3,4)27-21(26-19)14-7-9-15(10-8-14)25-13-16-18(24-6)17(23-5)11-12-22-16/h7-12H,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQUMXBFVYEYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=NC=CC(=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxyethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2969933.png)

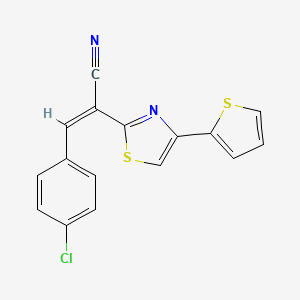
![3-benzyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2969937.png)
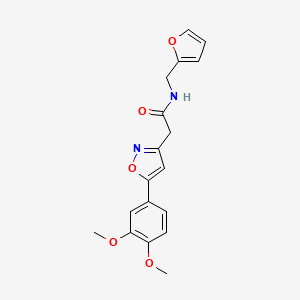
![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B2969940.png)
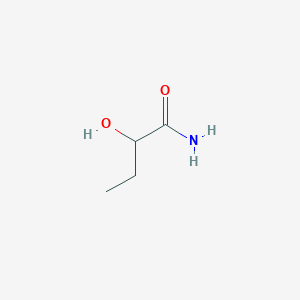

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2969948.png)
![2-[(2-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2969949.png)
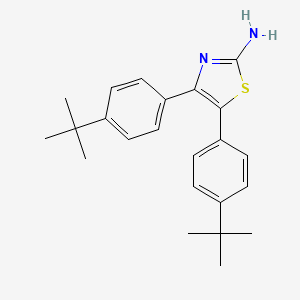

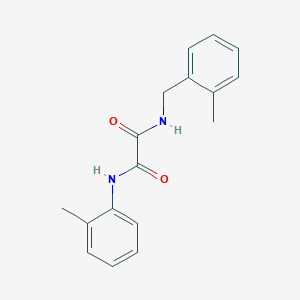
![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2969956.png)